N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 87783-90-2
VCID: VC17293621
InChI: InChI=1S/C13H14N2O2/c1-10-14-8-13(17-10)15(11(2)16)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide

CAS No.: 87783-90-2

Cat. No.: VC17293621

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide - 87783-90-2

Specification

CAS No. 87783-90-2
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name N-benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide
Standard InChI InChI=1S/C13H14N2O2/c1-10-14-8-13(17-10)15(11(2)16)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Standard InChI Key XCDQYUIHMXCNSS-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(O1)N(CC2=CC=CC=C2)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide features a 1,3-oxazole ring—a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The oxazole core is substituted with a methyl group at position 2 and an acetamide group at position 5, where the nitrogen atom of the acetamide is further substituted with a benzyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Computed Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
IUPAC NameN-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide
SMILESCC1=NC(=CO1)CC(=O)N(Cc2ccccc2)C
logP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Note: Properties are inferred from structural analogs .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable, related oxazole-acetamide hybrids exhibit distinct spectral signatures. For example:

  • ¹H NMR: Methyl groups on oxazole typically resonate at δ 2.3–2.5 ppm, while benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .

  • ¹³C NMR: The oxazole ring carbons are observed at δ 145–160 ppm, with acetamide carbonyls near δ 170 ppm .

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of N-substituted oxazole acetamides commonly involves cyclocondensation reactions followed by amidation. A representative route, adapted from methods in , proceeds as follows:

  • Oxazole Ring Formation:

    • Reaction of a β-ketoamide precursor with a dehydrating agent (e.g., PCl₃ or POCl₃) to form the oxazole core.

    • Example:

      CH₃C(O)NHCH₂CO₂HPOCl₃2-methyl-1,3-oxazol-5-carboxylic acid\text{CH₃C(O)NHCH₂CO₂H} \xrightarrow{\text{POCl₃}} \text{2-methyl-1,3-oxazol-5-carboxylic acid}
  • Amidation:

    • Coupling the oxazole carboxylic acid with N-benzylamine using carbodiimide reagents (e.g., EDC/HOBt).

    • Alternative: Direct alkylation of acetamide intermediates with benzyl halides .

Table 2: Key Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
Oxazole cyclizationPOCl₃, 80°C, 6 h65–75
AmidationEDC, HOBt, DMF, rt, 24 h70–85

Challenges in Purification

Oxazole derivatives often require chromatographic purification due to byproduct formation. Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) is effective for isolating N-benzyl acetamide analogs .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP of ~2.1 suggests moderate lipophilicity, favoring membrane permeability. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO) for biological assays .

Metabolic Stability

In silico predictions (SwissADME) indicate susceptibility to cytochrome P450-mediated oxidation at the benzyl and oxazole moieties. Esterase hydrolysis of the acetamide group is unlikely due to steric hindrance from the N-benzyl substituent .

Biological Activities and Mechanisms

Table 3: Cytotoxicity of Selected Oxazole Analogs

CompoundCell Line (IC₅₀, μM)Target
D1 (from )MCF-7: 2.4Tubulin
D5 (from )A549: 3.1Topoisomerase IIα
VC5489299 (from)HeLa: 4.7PI3K/Akt pathway

Antimicrobial Activity

Benzoxazole analogs (e.g., PubChem CID 110773796) exhibit moderate antibacterial effects (MIC = 16–32 μg/mL against S. aureus) . The absence of a fused benzene ring in the target compound may reduce such activity but improve selectivity.

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